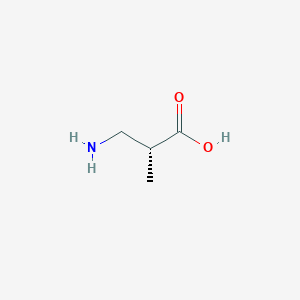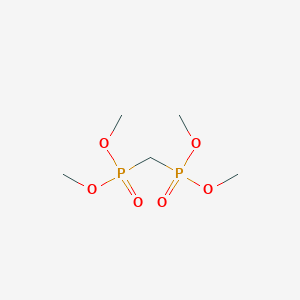
四甲基亚甲基二膦酸酯
描述
Tetramethyl methylenediphosphonate is an organic phosphorus compound with the chemical formula C5H14O6P2 and a molecular weight of 232.11 g/mol . It is a colorless liquid that is soluble in water and various organic solvents . This compound is significant in various fields, including organic synthesis, agriculture, and industrial applications .
科学研究应用
Tetramethyl methylenediphosphonate has a wide range of applications in scientific research:
作用机制
Target of Action
Tetramethyl methylenediphosphonate is primarily used in the preparation of phosphonate analogue of ribose-1-phosphate
Mode of Action
It is known to be used as an intermediate in the synthesis of bisphosphonate and bisphosphonic acid derivatives . These derivatives have shown anticancer and antischistosomal activity .
Biochemical Pathways
It is known to be involved in the synthesis of bisphosphonate and bisphosphonic acid derivatives , which can influence various biochemical pathways related to cancer and schistosomiasis.
Result of Action
The bisphosphonate and bisphosphonic acid derivatives synthesized using this compound have shown anticancer and antischistosomal activity .
准备方法
Synthetic Routes and Reaction Conditions: Tetramethyl methylenediphosphonate is typically synthesized through a methylation reaction. One common method involves reacting diethyl sulfoxide with methanol under basic conditions to produce tetramethyl methylenediphosphonate . The reaction conditions usually require controlled temperatures and the presence of a catalyst to ensure high yield and purity.
Industrial Production Methods: Industrial production of tetramethyl methylenediphosphonate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent product quality. The final product is often purified through distillation or crystallization to remove any impurities .
化学反应分析
Types of Reactions: Tetramethyl methylenediphosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into different phosphonate esters.
Substitution: It can participate in substitution reactions where the methylene group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve halogenating agents like chlorine or bromine.
Major Products: The major products formed from these reactions include various phosphonic acid derivatives, phosphonate esters, and substituted methylene compounds .
相似化合物的比较
Tetraethyl methylenediphosphonate: Similar in structure but with ethyl groups instead of methyl groups.
Bis(dimethoxyphosphoryl)methane: Another related compound with similar functional groups.
Uniqueness: Tetramethyl methylenediphosphonate is unique due to its specific methylation pattern, which imparts distinct chemical properties and reactivity compared to its analogues. Its solubility in water and organic solvents makes it versatile for various applications .
属性
IUPAC Name |
bis(dimethoxyphosphoryl)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14O6P2/c1-8-12(6,9-2)5-13(7,10-3)11-4/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVFZUKFLWOSOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(CP(=O)(OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14O6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30333919 | |
| Record name | Tetramethyl methylenediphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30333919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16001-93-7 | |
| Record name | Tetramethyl methylenediphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30333919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


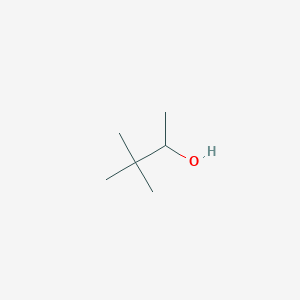


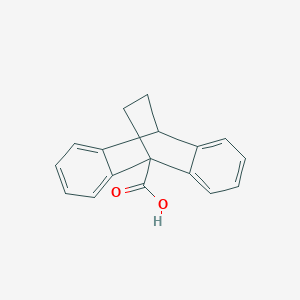


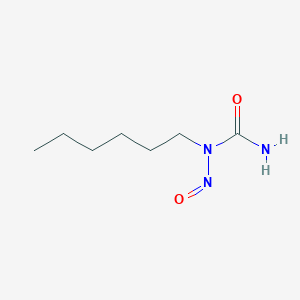
![(1R,4S)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene](/img/structure/B106078.png)
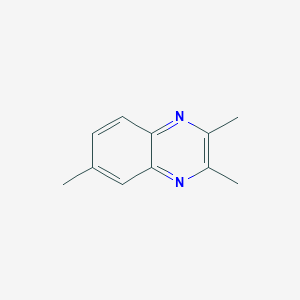
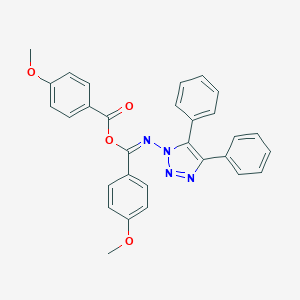
![(3S,5R,6Z,8S,9S,10R,13R,14S,17R)-3-Chloro-6-hydroxyimino-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-5-ol](/img/structure/B106096.png)
